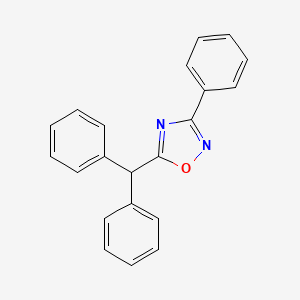![molecular formula C19H18BrNO2 B5124975 8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as Brequinar, and it belongs to the class of quinoline derivatives. Brequinar has been studied for its potential use in cancer treatment, autoimmune diseases, and viral infections.
Mechanism of Action
Brequinar inhibits DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the rate-limiting step in the de novo pyrimidine synthesis pathway. Brequinar competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting its activity. This leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects
Brequinar has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Brequinar has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of cytokine production. Additionally, Brequinar has been found to have antiviral activity against several viruses, including HIV, hepatitis B, and C viruses.
Advantages and Limitations for Lab Experiments
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo pyrimidine synthesis pathway. Brequinar is also relatively easy to synthesize and has good solubility in aqueous solutions. However, Brequinar has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, Brequinar has been found to have some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for Brequinar research. One area of interest is the development of Brequinar derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of Brequinar's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, Brequinar's antiviral activity against hepatitis B and C viruses makes it a promising candidate for the development of new antiviral therapies. Finally, further studies are needed to elucidate the mechanism of action of Brequinar and its potential use in combination with other anticancer agents.
Synthesis Methods
Brequinar can be synthesized by reacting 4-bromo-2,6-dimethylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by cyclization with 2-amino-3-chloro-1,4-naphthoquinone. The yield of this reaction is approximately 60%.
Scientific Research Applications
Brequinar has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis. Brequinar has been found to be effective against various types of cancer cells, including leukemia, lymphoma, breast, lung, and colon cancer cells.
properties
IUPAC Name |
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-16(20)12-14(2)19(13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUCNFFPHMKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)


![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)